molecular formula C16H22N6S B6448325 2-methyl-4-(pyrrolidin-1-yl)-6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidine CAS No. 2549003-04-3

2-methyl-4-(pyrrolidin-1-yl)-6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidine

Cat. No.: B6448325
CAS No.: 2549003-04-3
M. Wt: 330.5 g/mol
InChI Key: XGQNSWOLIWXCMC-UHFFFAOYSA-N
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Description

2-Methyl-4-(pyrrolidin-1-yl)-6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidine is a pyrimidine derivative featuring a 2-methyl group, a pyrrolidine substituent at position 4, and a 4-(1,3-thiazol-2-yl)piperazine moiety at position 4. Its molecular formula is C17H22N6S, with a molar mass of 342.46 g/mol. Predicted physicochemical properties include a density of ~1.15 g/cm³ and a pKa of ~10.06, suggesting moderate solubility in physiological conditions .

Structurally, the compound combines nitrogen-rich heterocycles (pyrimidine, pyrrolidine, piperazine, and thiazole), which are common in kinase inhibitors and receptor-targeting therapeutics. The thiazole ring may enhance π-π stacking interactions with biological targets, while the piperazine moiety provides conformational flexibility for binding .

Properties

IUPAC Name

2-[4-(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6S/c1-13-18-14(20-5-2-3-6-20)12-15(19-13)21-7-9-22(10-8-21)16-17-4-11-23-16/h4,11-12H,2-3,5-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGQNSWOLIWXCMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=CS3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Methyl-4-(pyrrolidin-1-yl)-6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidine is a complex organic compound that has attracted considerable attention due to its potential biological activities. This compound features a unique structural framework that combines pyrimidine, piperazine, and thiazole moieties, making it a versatile candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C17H23N7C_{17}H_{23}N_7, and its structure includes several functional groups that contribute to its biological activity. The compound's IUPAC name is this compound.

PropertyValue
Molecular FormulaC17H23N7
Molecular Weight317.48 g/mol
InChI KeyVQDLTVLRFPRISN-UHFFFAOYSA-N
SMILESCC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=CN=C3)N4CCCC4

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that it may modulate various biochemical pathways, potentially influencing cellular processes such as proliferation and apoptosis in cancer cells.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of compounds related to this compound. For instance, derivatives containing thiazole and piperazine rings have shown moderate to good antimicrobial activity against various bacterial strains .

Anticancer Properties

Research has highlighted the potential of pyrimidine derivatives in cancer therapy. In particular, compounds with similar structures have been investigated for their ability to induce apoptosis in cancer cells by inhibiting key kinases involved in cell cycle regulation .

Inhibition of Kinases

A significant area of research has focused on the inhibition of specific kinases, such as PfGSK3 and PfPK6, which are implicated in malaria pathogenesis. Compounds structurally related to this compound have been shown to inhibit these kinases effectively, suggesting a potential role in antimalarial therapies .

Study on Antimicrobial Activity

In a study evaluating various thiazole-piperazine derivatives, several compounds exhibited significant antimicrobial effects. The results indicated that modifications at specific positions on the thiazole ring could enhance antibacterial potency. For example, compounds with electron-withdrawing groups showed improved activity against Gram-positive bacteria .

Study on Anticancer Activity

A series of pyrimidine derivatives were tested for their anticancer properties against different cancer cell lines. One notable finding was that certain modifications to the piperazine moiety resulted in enhanced cytotoxicity against human cancer cells, with IC50 values in the nanomolar range .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares key structural features and properties of the target compound with structurally related derivatives:

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Properties Biological Activity/Notes
Target Compound 2-methyl, 4-(pyrrolidin-1-yl), 6-[4-(1,3-thiazol-2-yl)piperazin-1-yl] C17H22N6S 342.46 Predicted pKa ~10.06, density ~1.15 g/cm³ Potential kinase inhibitor (inferred from structural analogs)
2-Methyl-4-(piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine () 2-methyl, 4-(piperazin-1-yl), 6-(pyrrolidin-1-yl) C13H21N5 247.34 pKa 10.06, density 1.15 g/cm³ Intermediate in drug synthesis; lacks thiazole group
6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-2-(2-methyl-benzoimidazol-1-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine () Methanesulfonyl-piperazine, morpholin-4-yl, benzoimidazolyl C23H28N6O3S2 516.63 MH+ 494.19 (ESI+) Patent indicates kinase inhibition applications
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine () 4-methyl, 6-(piperidin-1-yl) C10H16N4 192.26 Crystallized structure reported Simpler structure; studied for biological activities
Key Observations:
  • Thiazole vs. Sulfonyl Groups : The target compound’s thiazole substituent may offer stronger π-π interactions compared to the sulfonyl group in ’s compound, which is electron-withdrawing and may reduce binding affinity .
  • Piperazine vs.
  • Molar Mass and Solubility : The target compound’s higher molar mass (342.46 g/mol) compared to simpler derivatives (e.g., 192.26 g/mol in ) may impact bioavailability, though its predicted pKa suggests moderate solubility .

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